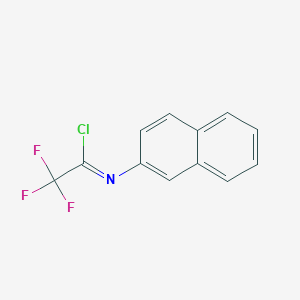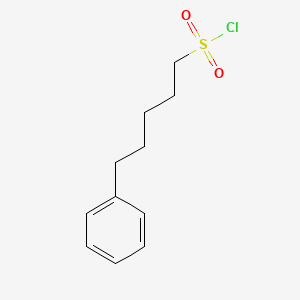
5-Phenylpentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a phenylpentane backbone. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpentane-1-sulfonyl chloride typically involves the reaction of 5-phenylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:
C6H5(CH2)4SO3H+SOCl2→C6H5(CH2)4SO2Cl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes to enhance safety and efficiency. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed. This method allows for precise control over reaction parameters and improves safety by avoiding thermal runaway .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The phenylpentane moiety can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include primary and secondary amines, which react with the sulfonyl chloride group to form sulfonamides.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used to oxidize the benzylic position.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Benzoic Acids: Formed from the oxidation of the benzylic position.
Sulfonic Acids: Formed from the reduction of the sulfonyl chloride group.
Scientific Research Applications
5-Phenylpentane-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
Medicine: Sulfonamide drugs are used to treat bacterial infections, hypertension, and diabetes.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Phenylpentane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines. This leads to the formation of sulfonamide derivatives, which can exert various biological effects. For example, sulfonamide drugs inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar structure but with a benzene ring instead of a phenylpentane moiety.
Toluene-4-sulfonyl Chloride: Contains a toluene ring with a sulfonyl chloride group at the para position.
Methanesulfonyl Chloride: A simpler structure with a methane backbone.
Uniqueness
5-Phenylpentane-1-sulfonyl chloride is unique due to its extended phenylpentane backbone, which provides additional flexibility and reactivity compared to simpler sulfonyl chlorides. This makes it a valuable intermediate in the synthesis of more complex sulfonamide derivatives.
Properties
Molecular Formula |
C11H15ClO2S |
|---|---|
Molecular Weight |
246.75 g/mol |
IUPAC Name |
5-phenylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c12-15(13,14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
NCOIGVSUGRKMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


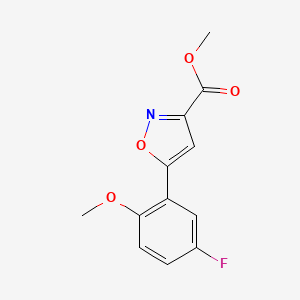
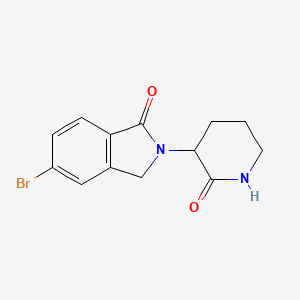

![1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde](/img/structure/B13694050.png)
![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
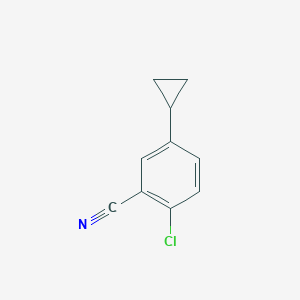
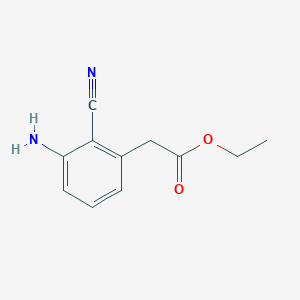



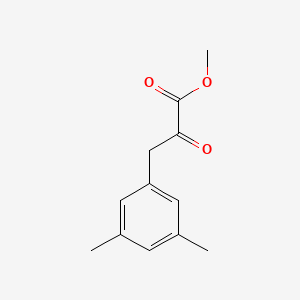
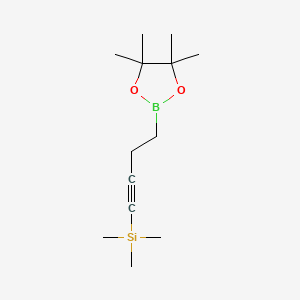
![4,4'-[[2,2'-Bithieno[3,2-b]pyridine]-7,7'-diylbis(oxy)]bis(3-fluoroaniline)](/img/structure/B13694102.png)
